3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a combination of several functional groups, including an isoxazole ring, a sulfonyl group, a piperidine ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Piperidine Ring Formation: This can be synthesized via reductive amination or other suitable methods.
Triazole Ring Formation: The triazole ring can be formed through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Final Coupling: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or piperidine rings.
Reduction: Reduction reactions can occur at the sulfonyl group or other reducible sites.
Substitution: Various substitution reactions can be performed on the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its complex structure and functional groups.
Biological Studies: May be used in studies involving enzyme inhibition or receptor binding.
Industry
Chemical Industry: Used in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-13-17(14(2)28-21-13)29(26,27)23-11-9-15(10-12-23)18-20-22(3)19(25)24(18)16-7-5-4-6-8-16/h4-8,15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFVEKDWDGNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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